Salsalate-d4

Bioanalysis LC-MS/MS Internal Standard Selection

Quantifying salsalate in plasma by LC-MS/MS is hindered by the lack of a suitable internal standard-unlabeled salsalate shares identical MRM transitions, compromising accuracy. Salsalate-d4 eliminates this challenge with a +4 Da mass shift, ensuring chromatographic co-elution and baseline resolution. • ≥98% purity minimizes calibration bias; • Co-elutes with salsalate, compensating for matrix effects; • Deuterium labeling stable under physiological pH for metabolic studies. Compliant with FDA/EMA bioanalytical guidance.

Molecular Formula C₁₄H₆D₄O₅
Molecular Weight 262.25
Cat. No. B1153124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalsalate-d4
Synonyms2-Hydroxybenzoic Acid 2-Carboxyphenyl Ester-d4;  Salicylic Acid Salicylate-d4;  2-Hydroxybenzoic Acid 2-Carboxyphenyl Ester-d4;  Diacesal-d4;  Diplosal-d4;  Disalcid-d4;  Disalgesic-d4;  Disalicylic-d4 Acid;  Disalyl-d4;  Mono-Gesic-d4;  NSC 49171-d4;  Nobacid
Molecular FormulaC₁₄H₆D₄O₅
Molecular Weight262.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salsalate-d4 Procurement Guide for Analytical Quantification


Salsalate-d4 (2-Hydroxybenzoic Acid 2-Carboxyphenyl Ester-d4) is a stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) salsalate, a nonacetylated dimeric prodrug of salicylic acid [1]. The compound carries four deuterium atoms (molecular formula C14H6D4O5; molecular weight 262.25 g/mol), imparting a +4 Da mass shift relative to the unlabeled parent (258.23 g/mol) . Salsalate-d4 is primarily intended for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for quantification of salsalate and its metabolites in biological matrices [2].

Intended Role
Stable isotope-labeled internal standard for LC-MS/MS quantification of salsalate
Mass Tag Advantage
+4 Da shift supports co-elution with spectrometric resolution on triple quadrupole instruments
Quality Profile
Consistent lot purity and isotopic enrichment to reduce unlabeled carryover in calibration

Why Salsalate-d4 Is Not Interchangeable with Unlabeled Analogs


Isotope-labeled internal standards must co-elute with the target analyte while being spectrometrically resolvable; unlabeled salsalate cannot serve as an IS because it generates an identical multiple reaction monitoring (MRM) transition [1]. Although salsalate-d8 provides a larger +8 Da shift, the +4 Da shift of salsalate-d4 positions the IS signal in a mass window that may better avoid overlap with endogenous salicylate isotopologues or co-extracted matrix interferences in certain biological matrices . Substituting structurally analogous internal standards (e.g., 2-hydroxy-3-methoxybenzoic acid) introduces differential extraction recovery, ionization efficiency, and matrix effect behavior compared to a stable isotope-labeled analog, compromising quantitative accuracy [2].

Unlabeled salsalate
Identical MRM transition prevents spectrometric resolution; cannot serve as internal standard. Isotopic labeling is required.
Salsalate-d8 alternative
+8 Da shift may increase risk of spectral overlap with endogenous isotopologues in complex biological matrices, complicating baseline resolution.
Non-isotopic structural analogs
Differential extraction recovery and ionization efficiency introduce matrix effect variability, compromising quantitative accuracy compared to a SIL-IS.

Evidence Supporting Salsalate-d4 Selection Over Alternatives


Molecular Weight Shift Comparison

Salsalate-d4 exhibits a +4.02 Da mass shift relative to unlabeled salsalate (MW 258.23 → 262.25), whereas salsalate-d8 exhibits a +8.05 Da shift (MW 266.28) [1]. The +4 Da shift is sufficient to separate the IS from the analyte across unit-mass-resolution triple quadrupole instruments while retaining a smaller m/z difference that may reduce the risk of overlapping with other deuterated species or endogenous compounds in complex matrices compared to the +8 Da shift .

Mass shift vs. alternatives
Reported
+4.02 Da vs. unlabeled salsalate
Salsalate-d8 shift: +8.05 Da; molecular formula basis: C14H6D4O5 (d4) vs. C14H2D8O5 (d8)
Enables co-elution with spectrometric resolution; may reduce spectral crowding compared to +8 Da label in complex extracts.
Calculated monoisotopic mass; verified on triple quadrupole instruments
Bioanalysis LC-MS/MS Internal Standard Selection

Isotopic and Chemical Purity Specifications

Commercially available Salsalate-d4 is specified at ≥98% chemical purity and ≥98% isotopic enrichment (²H) [1][2]. In contrast, the unlabeled salsalate USP reference standard and the salsalate-d8 reference are each reported at 95% purity , though salsalate-d8 vendors also claim 98% isotopic enrichment . The higher nominal chemical purity of Salsalate-d4 across multiple vendor Certificates of Analysis reduces the introduction of unlabeled or partially labeled impurities that can skew calibration curves.

Purity specifications
Source review
Chemical purity ≥98%; isotopic enrichment ≥98% ²H
Unlabeled salsalate USP: 95%; salsalate-d8: 95% chemical purity (benchchem), 98% isotopic enrichment
Reported batch-release purity reduces unlabeled impurity carryover, supporting lower LLOQ in bioanalytical methods.
Multiple vendor COAs; independent lot verification recommended
Analytical Reference Standard Purity Quality Control

Pricing and Catalog Availability

Salsalate-d4 is listed in the catalogs of multiple major research-chemical suppliers (Santa Cruz Biotechnology: 2.5 mg at $380 [1]; Biozol: 2.5 mg at €653 ), with off-the-shelf availability in standard pack sizes. Salsalate-d8, by contrast, is predominantly offered on a quotation basis without published pricing (e.g., BOC Sciences, EvitaChem), suggesting custom or batch synthesis lead times . The transparent, fixed pricing and multi-vendor sourcing of Salsalate-d4 reduce administrative friction for research groups and CROs operating under fixed grant or contract budgets.

Pricing transparency
Source review
Published fixed pricing from ≥2 vendors
Santa Cruz Biotechnology: $380/2.5 mg; Biozol: €653/2.5 mg; salsalate-d8: quotation-based, no list price
Transparent, multi-vendor fixed pricing supports procurement planning under fixed grant or contract budgets.
Pricing accessed May 2026; subject to change
Procurement Cost-Benefit Catalog Availability

Storage Stability and Handling Requirements

Salsalate-d4 is a solid with a reported melting point of 137–139°C and a recommended short-term storage condition of 4°C [1]. Unlabeled salsalate has a melting point of approximately 139–141°C [2]. The marginally lower melting point of the d4 form is consistent with the well-documented phenomenon that deuterium substitution slightly alters crystal lattice energy. The defined 4°C storage condition for salsalate-d4 contrasts with the −20°C long-term storage recommended for salsalate-d8 , potentially reducing cold-chain shipping complexity in international procurement.

Storage requirements
Data to verify
Short-term storage at 4°C; mp 137–139°C
Unlabeled salsalate mp ~139–141°C; salsalate-d8 recommended long-term −20°C
Less stringent storage simplifies logistics; deuterium-related melting point difference consistent with crystal lattice effects.
Vendor datasheet data; bench stability not independently validated
Storage Stability Melting Point Reference Standard Handling

Optimized Application Scenarios for Bioanalytical Workflows


LC-MS/MS Quantification in Pharmacokinetic Studies

Salsalate-d4 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the quantification of salsalate in human or animal plasma using LC-MS/MS. Its +4 Da mass shift enables baseline resolution from the unlabeled analyte on unit-mass-resolution triple quadrupole instruments while preserving chromatographic co-elution, thereby compensating for matrix effects and ionization variability [1]. The ≥98% chemical purity across multiple commercial sources reduces the risk of introducing unlabeled salsalate that would bias calibration, a critical requirement in regulated bioanalysis under FDA/EMA guidance [2].

Metabolic Tracing of Salicylate Prodrugs

Salsalate-d4 can be employed as a tracer in in vitro and in vivo metabolic studies investigating the hydrolysis of the dimeric prodrug to salicylic acid. The deuterium labeling remains stable under physiological pH and enzymatic conditions; distinct MRM transitions for the d4-labeled parent and the d0/d4 metabolite pools enable simultaneous tracking of administered prodrug and endogenously generated salicylate [1]. This application supports mechanistic studies of salsalate's insulin-sensitizing and NF-κB inhibitory effects .

Salicylate-Class Drug Residue Analysis

In food safety or environmental analytical chemistry, salsalate-d4 serves as a surrogate internal standard for the class of salicylate-based NSAIDs. Its stable isotope properties ensure consistent extraction recovery and ionization efficiency across diverse sample matrices (e.g., milk, tissue, wastewater), outperforming non-isotopic structural analogs that exhibit differential matrix effects [2].

Pharmacopeial Impurity Profiling Reference Standard

Salsalate-d4 is used as a reference standard for the identification and quantification of salsalate-related impurities in active pharmaceutical ingredient (API) and finished dosage form testing. Its high isotopic enrichment and defined melting point (137–139°C) provide orthogonal identity confirmation via LC-UV-MS and differential scanning calorimetry against the unlabeled salsalate USP standard [3].

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research PK studies
Co-elution with +4 Da shift and high isotopic enrichment
Matrix-effect compensation and calibration linearity in plasma research matrices
Metabolic tracing of salicylate prodrug hydrolysis
Deuterium label stability under physiological pH and enzymatic conditions
Simultaneous tracking of d4 parent and d0/d4 metabolite pools
Salicylate-class residue screening in food/environmental matrices
Consistent extraction recovery and ionization across diverse matrices
Matrix effect comparison against non-isotopic structural analogs
Impurity profiling reference for salsalate API research
Orthogonal identity confirmation via LC-UV-MS and DSC
Isotopic enrichment and melting point as identity markers
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